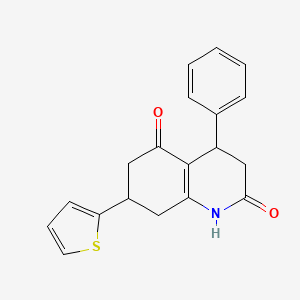

4-phenyl-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-phenyl-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves multicomponent reactions and cyclization processes. For example, compounds with similar structural frameworks have been synthesized through reactions involving aromatic aldehydes, cyclohexanone, and urea or thiourea under solvent-free conditions (Ghashang, Mansoor, & Aswin, 2013).

Molecular Structure Analysis

Structural analyses, such as X-ray diffraction and NMR studies, have been conducted on similar compounds, providing insight into their molecular geometry and the arrangement of their ring systems. For instance, derivatives like benzo[h]thiazolo[2,3-b]quinazoline have been examined, revealing their crystalline structure and molecular conformation (Gupta & Chaudhary, 2013).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including condensation, cyclization, and reactions with electron-poor olefins and acetylenes. Their reactivity has been explored in studies such as the Diels-Alder reaction with condensed thiophenes (Al-Omran et al., 1996).

Physical Properties Analysis

Physical properties, such as crystal structure and hydrogen bonding patterns, have been detailed through X-ray analysis. For example, related compounds exhibit diverse crystal packing and molecular orientations influenced by intermolecular interactions (Zhu, Li, & Xiang, 2007).

Chemical Properties Analysis

The chemical properties, including electronic and spectroscopic characteristics, are closely tied to the compound's structure. Studies involving DFT and TD-DFT/PCM calculations help elucidate aspects like molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties of similar compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis

Research on compounds structurally related to 4-phenyl-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves the study of their molecular structure, synthesis, and chemical properties. One study focused on the X-ray, NMR, and DFT analyses of benzo[h]thiazolo[2,3-b]quinazoline derivatives to establish their regiochemistry and molecular structure. These investigations provide insights into the synthesis pathways and the structural aspects of similar quinolinediones, which are crucial for their potential applications in material science and pharmaceuticals (Gupta & Chaudhary, 2013).

Electronic and Optical Properties

Another domain of research explores the electronic and optical properties of compounds containing thienyl groups for electrochromic applications. The study on polymers based on benzoselenadiazole, quinoxaline, and thieno[3,2-b]thiophene shows that these materials exhibit promising electrochemical and spectroelectrochemical properties, making them suitable for use in electronic devices (Toksabay et al., 2014).

Catalytic Applications

Research into the catalytic properties of quinoline derivatives has shown potential applications in chemical synthesis. For instance, studies have been conducted on palladium complexes that catalyze Suzuki–Miyaura coupling reactions, with quinoline derivatives playing a crucial role in the efficiency of these processes (Saleem et al., 2013).

Anticancer Activity

The investigation of quinolinediones in the context of anticancer activity represents a significant area of research. One study on 6,7-dichloro-2-methyl-5,8-quinolinedione explored its potential as an anticancer compound through various experimental methods, including cytotoxic and molecular docking studies. This research aims to characterize these compounds' molecular structure and evaluate their efficacy against cancer cell lines, providing a basis for developing new anticancer agents (Kadela-Tomanek et al., 2018).

Propiedades

IUPAC Name |

4-phenyl-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c21-16-10-13(17-7-4-8-23-17)9-15-19(16)14(11-18(22)20-15)12-5-2-1-3-6-12/h1-8,13-14H,9-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJIQQCEQRDRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)

![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)

![(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)

![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)

![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzohydrazide](/img/structure/B5604056.png)

![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)

![2-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5604078.png)

![1-benzyl-N-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5604086.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)

![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)